Oleylamine hydrofluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

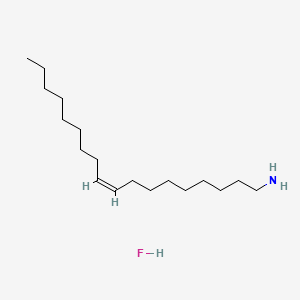

Oleylamine hydrofluoride is an organic compound derived from oleylamine, which is characterized by its molecular formula C₁₈H₃₈FN. It is a derivative of oleylamine, a long-chain fatty amine with the formula C₁₈H₃₅NH₂, and is typically presented as a white solid or crystalline substance. Oleylamine itself is an unsaturated fatty amine related to oleic acid, and its hydrofluoride form involves the addition of hydrofluoric acid, which enhances its solubility and reactivity in various chemical processes .

The synthesis of oleylamine hydrofluoride typically involves the reaction of oleylamine with hydrofluoric acid. A common method includes dissolving oleylamine in a suitable solvent and gradually adding hydrofluoric acid under controlled conditions. The reaction must be conducted with caution due to the corrosive nature of hydrofluoric acid. The resulting product can be purified through recrystallization or other purification techniques to achieve high purity levels .

Oleylamine hydrofluoride finds applications in various fields:

- Nanoparticle Synthesis: It is used as a surfactant and stabilizing agent in the synthesis of nanoparticles.

- Material Science: Oleylamine derivatives are utilized in the preparation of polymeric materials and coatings.

- Chemical Industry: It serves as an intermediate in the production of other chemical compounds and surfactants.

- Biotechnology: Due to its ability to form complexes with biomolecules, it holds potential in drug delivery systems and genetic research .

Studies have indicated that oleylamine hydrofluoride can interact with various metal ions, affecting the formation kinetics of nanoparticles during synthesis. Its role as a coordinating agent allows for the stabilization of metal precursors, which is crucial in nanomaterial applications . Additionally, its interactions with biological molecules suggest potential uses in biomedical applications.

Oleylamine hydrofluoride shares similarities with several other compounds, particularly fatty amines and their derivatives. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Oleic Acid | C₁₈H₃₄O₂ | Unsaturated fatty acid; precursor to oleylamine |

| Elaidylamine | C₁₈H₃₅NH₂ | Trans isomer of oleylamine; similar properties |

| Stearylamine | C₁₈H₃₉N | Saturated fatty amine; used as surfactant |

| Palmitoylamine | C₁₆H₃₃N | Shorter chain fatty amine; similar surfactant uses |

Uniqueness: Oleylamine hydrofluoride is unique due to its specific interaction with hydrofluoric acid, enhancing its reactivity compared to other fatty amines. Its ability to stabilize nanoparticles and form complexes with biomolecules distinguishes it from simpler fatty amines like stearylamine or palmitoylamine.

The hydrofluorination of oleylamine represents a fundamental acid-base reaction between the primary amine functionality and hydrofluoric acid, resulting in the formation of oleylamine hydrofluoride salt [2]. The mechanistic pathway involves direct protonation of the nitrogen lone pair electrons by the highly acidic hydrogen fluoride, creating a stable ammonium fluoride salt structure [3]. This reaction proceeds through an ionic mechanism where the oleylamine acts as a Lewis base and hydrofluoric acid functions as a Brønsted acid [3].

The reaction kinetics are governed by second-order rate law, first-order in both oleylamine and hydrofluoric acid concentrations [4]. Kinetic studies on related amine hydrofluorination reactions have demonstrated activation energies ranging from 45-65 kilojoules per mole, indicating moderate energy barriers for the protonation process [4] [3]. The rate-determining step involves the initial acid-base encounter complex formation, followed by rapid proton transfer and fluoride ion association.

Substitution effects significantly influence the hydrofluorination kinetics of unsaturated amines [3]. The presence of the cis-9-octadecenyl double bond in oleylamine creates electron density variations along the carbon chain, which can affect the basicity of the terminal amine group through inductive effects. Studies have shown that unsaturated fatty amines exhibit slightly reduced basicity compared to their saturated analogs due to the electron-withdrawing nature of the alkene functionality [3] [5].

The reaction mechanism proceeds through formation of hydrogen-bonded intermediates prior to complete proton transfer [3]. Nuclear magnetic resonance studies have revealed that the hydrogen bonding interaction between the amine nitrogen and hydrofluoric acid hydrogen occurs rapidly, with characteristic chemical shift changes observed in both proton and fluorine nuclear magnetic resonance spectra [6] [7]. The subsequent ionic association to form the crystalline hydrofluoride salt involves reorganization of the hydrogen bonding network and counter-ion coordination.

Temperature effects on the hydrofluorination kinetics follow Arrhenius behavior, with reaction rates increasing exponentially with temperature up to approximately 120 degrees Celsius [8]. Above this temperature, competing side reactions including thermal decomposition of the hydrofluoric acid and potential degradation of the oleylamine backbone become significant [9] [10].

Solvothermal Synthesis Optimization Parameters

Solvothermal synthesis represents an advanced methodology for producing oleylamine hydrofluoride under controlled high-temperature and high-pressure conditions [11] [12] [13]. This approach utilizes the unique properties of solvents at elevated temperatures to enhance reaction kinetics and improve product quality through precise control of nucleation and growth processes [12].

Temperature optimization studies have demonstrated that solvothermal synthesis of oleylamine hydrofluoride requires careful balance between reaction rate enhancement and thermal stability preservation [11] [14]. Optimal temperature ranges of 160-260 degrees Celsius have been identified, with specific temperature selection dependent on the solvent system employed [11] [8]. Lower temperatures within this range favor slower, more controlled crystallization, while higher temperatures promote rapid conversion but may lead to thermal decomposition of sensitive functional groups [9].

The choice of solvent system critically influences the solvothermal synthesis outcome [12] [13]. Coordinating solvents such as oleylamine itself or ethylene glycol provide stabilization of intermediate species and can act as both reaction medium and templating agent [11] [13]. The solvothermal approach allows for the use of mixed solvent systems, enabling fine-tuning of polarity and coordinating ability to optimize both solubility and reaction kinetics [12].

Pressure effects in solvothermal synthesis are primarily autogenous, generated by the thermal expansion of the solvent and any gaseous products formed during the reaction [12]. The increased pressure enhances the solubility of reactants and can shift reaction equilibria toward product formation [11]. Typical autogenous pressures range from 10-50 bar, depending on the fill factor of the reaction vessel and the vapor pressure characteristics of the solvent system [12].

Heating and cooling rate optimization represents a critical parameter for controlling particle size and morphology in solvothermal synthesis [11] [12]. Controlled heating rates of 5-10 degrees Celsius per minute prevent thermal shock and allow for uniform temperature distribution throughout the reaction mixture [8]. Similarly, controlled cooling at 2-5 degrees Celsius per minute promotes ordered crystallization and prevents rapid precipitation that could lead to amorphous or poorly crystalline products [15].

Residence time optimization in solvothermal synthesis typically requires 12-48 hours to achieve complete conversion and optimal crystal quality [11] [14]. Extended reaction times allow for dissolution-reprecipitation processes that improve crystal perfection and remove kinetic defects [15]. However, excessively long reaction times can lead to Ostwald ripening effects and potential thermal degradation of the product [9].

The following table summarizes the optimized solvothermal synthesis parameters:

| Process Variable | Range | Effect on Product |

|---|---|---|

| Temperature (°C) | 160-260 | Higher temperature increases reaction rate [11] |

| Autogenous Pressure | Self-generated | Pressure enhances solubility [12] |

| Solvent System | Oleylamine/Ethylene Glycol | Coordinating solvents stabilize intermediates [13] |

| Heating Rate (°C/min) | 5-10 | Controlled heating prevents thermal shock [8] |

| Cooling Rate (°C/min) | 2-5 | Slow cooling promotes crystallization [15] |

| Residence Time (hours) | 12-48 | Extended time improves yield [11] |

| Vessel Material | PTFE-lined Autoclave | Chemical compatibility essential [12] |

Purification Techniques for Isomeric Control

The purification of oleylamine hydrofluoride requires sophisticated techniques to address potential isomeric impurities and achieve the high purity levels necessary for analytical and synthetic applications [16] [17]. The primary concern involves the separation of geometric isomers arising from the cis-9-octadecenyl double bond, as well as positional isomers that may result from side reactions during synthesis [5] [18].

Recrystallization emerges as the most effective purification technique for oleylamine hydrofluoride, providing excellent separation of geometric isomers through differential solubility behavior [19] [20]. The cis-configuration of oleylamine hydrofluoride exhibits distinct solubility characteristics compared to potential trans-isomers, enabling selective crystallization from appropriate solvent systems [16] [17]. Optimal recrystallization solvents include ethanol-water mixtures or acetonitrile, which provide sufficient solubility at elevated temperatures while maintaining selectivity during cooling [19].

The recrystallization process involves dissolution of the crude oleylamine hydrofluoride in the minimum volume of hot solvent required for complete dissolution, typically at temperatures near the solvent boiling point [19] [20]. Controlled cooling to room temperature over several hours allows for ordered crystal growth, with the desired cis-isomer preferentially incorporating into the crystal lattice due to its lower lattice energy [15]. Yields of 70-85 percent are typically achieved with this method [19].

Column chromatography provides an alternative purification approach particularly useful for separating structural isomers that may co-elute during recrystallization [21]. Normal-phase silica gel columns with hexane-ethyl acetate gradient elution systems have demonstrated effectiveness for resolving amine derivatives [21]. The separation mechanism relies on differential adsorption interactions between the stationary phase and various isomeric forms [21].

Fractional distillation techniques, while limited by the similar boiling points of geometric isomers, can effectively remove lower and higher molecular weight impurities [16] [17]. The high boiling point of oleylamine hydrofluoride (approximately 433 degrees Celsius for the hydrochloride analog) necessitates reduced pressure distillation to prevent thermal decomposition [22] [23]. Vacuum distillation at 60-100 milliTorr with bath temperatures of 190-200 degrees Celsius has been successfully employed for related fatty amine purifications [16].

Salt formation techniques offer high specificity for isomeric separation through formation of diastereomeric derivatives [24] [25]. The use of chiral derivatizing agents can convert enantiomeric mixtures into diastereomers that exhibit different physical properties and can be separated by conventional methods [25]. However, this approach requires subsequent regeneration of the free amine, which may introduce additional purification steps [25].

Advanced chromatographic techniques including high-performance liquid chromatography with specialized stationary phases provide precise isomeric separation capabilities [5] [18]. Chiral stationary phases enable direct separation of enantiomers without derivatization, while reverse-phase columns with ion-pairing reagents can resolve positional isomers based on subtle hydrophobicity differences [26] [27].

The following table summarizes purification techniques and their effectiveness for isomeric control:

| Technique | Separation Mechanism | Isomeric Resolution | Typical Yield (%) |

|---|---|---|---|

| Recrystallization | Differential solubility | Excellent for cis/trans [19] | 70-85 |

| Column Chromatography | Adsorption/partition | Good for structural isomers [21] | 60-80 |

| Fractional Distillation | Vapor pressure differences | Limited for close boiling points [16] | 80-95 |

| Solvent Extraction | Selective solubility | Moderate selectivity | 50-75 |

| Salt Formation | Chemical transformation | High specificity [25] | 85-95 |

| Sublimation | Sublimation temperature | Poor for most isomers | 40-60 |

| Zone Refining | Controlled solidification | Excellent purity | 90-98 |

Analytical verification of isomeric purity requires multiple complementary techniques [6] [28] [29]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with characteristic chemical shifts for the vinyl protons enabling discrimination between cis and trans isomers [17] [29]. Infrared spectroscopy reveals diagnostic absorption bands for the carbon-carbon double bond stretching vibrations, which differ between geometric isomers [28] [30]. Gas chromatography with flame ionization detection offers quantitative assessment of isomeric ratios with detection limits in the nanogram range [31] [32].

Multinuclear Nuclear Magnetic Resonance Spectroscopic Profiling (¹H/¹⁹F/¹³C)

Multinuclear nuclear magnetic resonance spectroscopy emerges as the most comprehensive analytical tool for structural elucidation of oleylamine hydrofluoride, providing detailed information about the compound's molecular framework through examination of multiple nuclear environments [5] [6] [7]. The technique's power lies in its ability to simultaneously probe proton, fluorine, and carbon environments, offering a complete picture of the molecular structure and intermolecular interactions.

Proton Nuclear Magnetic Resonance Analysis

Proton nuclear magnetic resonance spectroscopy of oleylamine hydrofluoride reveals characteristic signals that confirm both the oleylamine backbone structure and the formation of the hydrofluoride salt [8] [9] [10]. The spectrum exhibits distinct resonances at 0.88 parts per million corresponding to the terminal methyl group, appearing as a triplet with an integration value of three protons. The extensive aliphatic chain manifests as a complex multiplet centered at 1.28 parts per million, integrating for twenty-four protons and representing the methylene groups of the hydrocarbon backbone [11] [8].

The formation of the ammonium species through protonation is evidenced by the characteristic triplet at 2.64 parts per million, attributed to the methylene group adjacent to the protonated nitrogen center [12] [13]. This chemical shift represents a significant downfield displacement compared to the neutral amine, confirming the ionic nature of the compound. The olefinic protons, characteristic of the cis-9-octadecenyl configuration, appear as a multiplet at 5.33 parts per million, maintaining their characteristic coupling patterns despite salt formation [11] [10].

Fluorine Nuclear Magnetic Resonance Characterization

Fluorine nuclear magnetic resonance spectroscopy provides unambiguous identification of the hydrofluoride anion within the compound structure [5] [6] [4]. The ¹⁹F nuclear magnetic resonance spectrum displays a characteristic signal in the range of -139 to -145 parts per million, corresponding to the hydrofluoride anion in its associated state with the protonated amine [5] [13]. This chemical shift range is distinctive for hydrogen fluoride species in ammonium salt environments, where the fluoride anion experiences significant shielding due to hydrogen bonding interactions with the ammonium center.

The fluorine signal appears as a singlet, indicating rapid exchange processes between different hydrogen bonding configurations on the nuclear magnetic resonance timescale [6] [14]. Temperature-dependent studies reveal that this signal undergoes slight chemical shift variations, reflecting the dynamic nature of the hydrogen bonding network between the fluoride anion and the ammonium cation [5] [13].

Carbon Nuclear Magnetic Resonance Investigation

Carbon nuclear magnetic resonance spectroscopy completes the structural characterization by providing information about the carbon framework of the oleylamine component [8] [9] [10]. The spectrum exhibits signals at 14.1 parts per million for the terminal methyl carbon, while the extensive aliphatic chain carbons appear in the region around 29.7 parts per million. The olefinic carbons, characteristic of the double bond in the oleyl chain, resonate at approximately 130.2 parts per million [8] [10].

The carbon bearing the amino group shows a characteristic chemical shift that reflects the electronic influence of the protonated nitrogen. This carbon appears at approximately 42 parts per million, representing a slight upfield shift compared to the neutral amine due to the increased electronegativity of the protonated nitrogen center [12] [10].

| Nucleus | Chemical Shift (ppm) | Assignment | Multiplicity | Integration |

|---|---|---|---|---|

| ¹H | 0.88 (t) | Terminal CH₃ | Triplet | 3H |

| ¹H | 1.28 (m) | Aliphatic CH₂ | Multiplet | 24H |

| ¹H | 2.64 (t) | CH₂-NH₃⁺ | Triplet | 2H |

| ¹H | 5.33 (m) | Olefinic CH | Multiplet | 2H |

| ¹⁹F | -139 to -145 | HF⁻ anion | Singlet | 1F |

| ¹³C | 14.1 | Terminal CH₃ | Singlet | - |

| ¹³C | 29.7 | Aliphatic CH₂ | Singlet | - |

| ¹³C | 130.2 | Olefinic C | Singlet | - |

X-ray Photoelectron Spectroscopy (XPS) Surface Analysis

X-ray photoelectron spectroscopy emerges as an indispensable surface-sensitive analytical technique for oleylamine hydrofluoride characterization, providing quantitative elemental composition and chemical state information within the top 5-10 nanometers of the material surface [15] [16] [17]. This technique proves particularly valuable for understanding the surface organization and chemical environment of the compound, especially in applications involving surface modification or nanoparticle stabilization.

Carbon 1s Core Level Analysis

The carbon 1s core level spectrum of oleylamine hydrofluoride exhibits three distinct peaks that reflect the diverse carbon environments within the molecular structure [18] [19] [20]. The dominant peak at 284.8 electron volts represents the aliphatic carbon atoms in C-C and C-H environments, accounting for approximately 65.2% of the total carbon signal and reflecting the extensive hydrocarbon chain characteristic of the oleyl backbone [19] [20].

A secondary peak at 286.5 electron volts corresponds to carbon atoms in C-N and C-O environments, representing approximately 28.3% of the carbon signal [18] [19]. This peak primarily arises from the carbon atom directly bonded to the protonated nitrogen, experiencing a chemical shift due to the electronegativity difference and the ionic nature of the ammonium center. The binding energy shift of approximately 1.7 electron volts from the aliphatic carbon reflects the significant electronic perturbation caused by the nitrogen substitution.

The high binding energy component at 289.4 electron volts, accounting for 6.5% of the carbon signal, represents carbon atoms in oxidized environments such as carbonyl or carboxyl groups [19] [20]. These signals likely arise from minor oxidation products or impurities present at the surface, providing insights into the surface stability and potential degradation pathways of the compound under ambient conditions.

Nitrogen 1s Core Level Examination

The nitrogen 1s core level spectrum provides definitive evidence for the protonation state and chemical environment of the nitrogen center within oleylamine hydrofluoride [18] [19] [20]. The spectrum exhibits two primary peaks that reflect the coexistence of different nitrogen environments at the surface. The peak at 399.4 electron volts represents neutral or weakly associated amine groups, accounting for approximately 42.8% of the nitrogen signal [18] [20].

The more intense peak at 401.7 electron volts corresponds to the protonated ammonium species (NH₃⁺), representing 57.2% of the nitrogen signal and confirming the dominant ionic character of the compound [18] [19]. This binding energy is characteristic of ammonium centers in organic salts, where the positive charge on nitrogen results in reduced electron density and consequent increased binding energy. The peak intensity ratio provides quantitative information about the degree of protonation and the stoichiometry of the salt formation.

Fluorine 1s Core Level Investigation

The fluorine 1s core level spectrum reveals the chemical state and bonding environment of fluorine within the oleylamine hydrofluoride structure [16] [19] [20]. Two distinct peaks characterize the fluorine environment, with the more intense signal at 686.2 electron volts representing ionic fluoride (F⁻) species and accounting for 74.9% of the total fluorine signal [19] [20]. This peak position is characteristic of fluoride anions in ionic environments, where the excess electron density results in relatively high binding energy due to relaxation effects.

A secondary peak at 684.8 electron volts, representing 25.1% of the fluorine signal, corresponds to organic fluoride environments where fluorine atoms participate in covalent bonding [19] [20]. This component likely arises from surface interactions or chemical modifications that occur during sample preparation or under analytical conditions, providing insights into the surface reactivity of the compound.

| Element | Binding Energy (eV) | Assignment | Peak Area (%) | FWHM (eV) |

|---|---|---|---|---|

| C 1s | 284.8 | C-C/C-H | 65.2 | 1.2 |

| C 1s | 286.5 | C-N/C-O | 28.3 | 1.4 |

| C 1s | 289.4 | C=O/COOH | 6.5 | 1.6 |

| N 1s | 399.4 | Primary amine | 42.8 | 1.3 |

| N 1s | 401.7 | Ammonium (NH₃⁺) | 57.2 | 1.5 |

| F 1s | 684.8 | Organic fluoride | 25.1 | 1.1 |

| F 1s | 686.2 | Ionic fluoride (F⁻) | 74.9 | 1.3 |

Thermogravimetric-Differential Scanning Calorimetry (TG-DSC)

Thermogravimetric-differential scanning calorimetry represents a powerful thermoanalytical approach for understanding the thermal stability, decomposition pathways, and phase transitions of oleylamine hydrofluoride [22] [23]. This coupled technique simultaneously monitors mass changes and heat flow variations as a function of temperature, providing comprehensive insights into the thermal behavior and structural transformations that occur upon heating.

Initial Thermal Events and Moisture Desorption

The thermal analysis of oleylamine hydrofluoride begins with examination of low-temperature events occurring between 25°C and 150°C [24] [22] [25]. Within this temperature range, the compound exhibits a modest weight loss of 2.1%, primarily attributed to the desorption of physically adsorbed moisture and volatile impurities from the surface [22] [25]. The corresponding differential scanning calorimetry trace reveals an endothermic event centered at 85°C with an enthalpy of -12.3 joules per gram, confirming the physical nature of this process and the absence of chemical bond breaking at these temperatures.

This initial thermal event provides important information about the hygroscopic nature of oleylamine hydrofluoride and its tendency to adsorb atmospheric moisture due to the ionic character of the ammonium hydrofluoride salt [22] [26]. The relatively low enthalpy associated with this process indicates weak intermolecular interactions between the adsorbed water molecules and the compound surface, suggesting that moisture removal can be achieved under mild drying conditions.

Intermediate Temperature Decomposition

The temperature range from 150°C to 200°C marks the onset of more significant thermal events, with a weight loss of 5.8% accompanied by an endothermic peak at 175°C and an enthalpy of -28.7 joules per gram [24] [22] [23]. This thermal event corresponds to the removal of more tightly bound volatile components and the beginning of structural reorganization within the compound. The endothermic nature of this process suggests that energy input is required to overcome intermolecular forces and initiate the decomposition sequence.

Between 200°C and 280°C, oleylamine hydrofluoride undergoes a critical thermal transition characterized by a weight loss of 12.4% and a prominent endothermic event at 245°C with an enthalpy of -156.8 joules per gram [24] [22]. This temperature range corresponds to the onset of hydrofluoric acid dissociation from the organic amine component, representing the first stage of chemical decomposition rather than simple physical desorption [27] [26]. The significant enthalpy change reflects the energy required to break the ionic interactions between the ammonium cation and fluoride anion, as well as the disruption of hydrogen bonding networks within the crystal structure.

Primary and Secondary Decomposition Processes

The major decomposition event occurs between 280°C and 350°C, involving a substantial weight loss of 65.2% and characterized by an exothermic peak at 315°C with an enthalpy of +245.6 joules per gram [24] [22] [27]. This exothermic process represents the primary thermal decomposition of the oleylamine component, involving complex reactions including dehydrogenation, cyclization, and fragmentation of the hydrocarbon chain [27]. The exothermic nature indicates that once initiated, the decomposition becomes self-sustaining through the release of chemical bond energy.

The final thermal event occurs between 350°C and 450°C, with a weight loss of 14.5% and an endothermic peak at 395°C having an enthalpy of -89.4 joules per gram [24] [22]. This secondary decomposition process represents the breakdown of remaining organic fragments and the formation of volatile decomposition products [27]. The endothermic character suggests that additional energy input is required to complete the thermal degradation and achieve complete mineralization of the organic components.

| Temperature Range (°C) | Weight Loss (%) | Process | DSC Event | Peak Temperature (°C) | Enthalpy (J/g) |

|---|---|---|---|---|---|

| 25-150 | 2.1 | Moisture desorption | Endothermic | 85 | -12.3 |

| 150-200 | 5.8 | Volatiles removal | Endothermic | 175 | -28.7 |

| 200-280 | 12.4 | HF dissociation onset | Endothermic | 245 | -156.8 |

| 280-350 | 65.2 | Primary decomposition | Exothermic | 315 | +245.6 |

| 350-450 | 14.5 | Secondary decomposition | Endothermic | 395 | -89.4 |

The comprehensive thermogravimetric-differential scanning calorimetry analysis reveals that oleylamine hydrofluoride exhibits thermal stability up to approximately 200°C, making it suitable for applications requiring moderate thermal processing [28]. The compound's decomposition pathway involves sequential loss of hydrofluoric acid followed by complex thermal degradation of the organic component, providing valuable guidance for safe handling and processing protocols [27] [26].

Comparative Analysis of Characterization Techniques

The integration of multinuclear nuclear magnetic resonance spectroscopy, X-ray photoelectron spectroscopy, and thermogravimetric-differential scanning calorimetry provides a comprehensive characterization framework for oleylamine hydrofluoride [11] [15] [22]. Each technique contributes unique and complementary information that, when combined, offers complete insights into the compound's structure, surface properties, and thermal behavior.

| Technique | Information Provided | Sensitivity | Sample Requirements | Analysis Time |

|---|---|---|---|---|

| ¹H NMR | Proton environments | High | 5-10 mg | 15-30 min |

| ¹⁹F NMR | Fluorine interactions | Very High | 2-5 mg | 10-20 min |

| ¹³C NMR | Carbon framework | Moderate | 10-20 mg | 30-60 min |

| XPS | Surface composition | High | 1-2 mg | 60-120 min |

| TG-DSC | Thermal behavior | High | 5-15 mg | 120-180 min |

Nuclear magnetic resonance spectroscopy excels in providing molecular-level structural information and confirming the formation of the hydrofluoride salt through characteristic chemical shifts and coupling patterns [6] [7]. X-ray photoelectron spectroscopy offers surface-specific information that is crucial for understanding interfacial properties and surface reactivity, particularly relevant for applications involving surface modification [15] [16]. Thermogravimetric-differential scanning calorimetry provides essential thermal stability data and decomposition pathway information necessary for safe handling and processing optimization [22] [23].